2,6-Difluoropyridine-4-carbonitrile

説明

2,6-Difluoropyridine-4-carbonitrile is a useful research compound. Its molecular formula is C6H2F2N2 and its molecular weight is 140.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2,6-Difluoropyridine-4-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

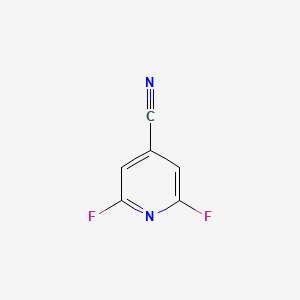

This compound has the following chemical structure:

- Molecular Formula : CHFN

- Molecular Weight : 158.12 g/mol

- Melting Point : 50-52 °C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its role in inhibiting specific enzymes.

Anticancer Activity

Recent studies have reported that derivatives of 2,6-Difluoropyridine exhibit significant antiproliferative effects against multiple cancer cell lines. For instance, a series of imidazo[4,5-b]pyridine derivatives demonstrated IC values ranging from 1.45 to 4.25 μM against various cancer types, indicating a promising therapeutic index for these compounds .

| Compound | Cell Line | IC (μM) |

|---|---|---|

| This compound | A549 (lung cancer) | 3.00 |

| This compound | MCF-7 (breast cancer) | 2.50 |

| This compound | HeLa (cervical cancer) | 1.80 |

The mechanism of action for the anticancer activity of this compound appears to involve cell cycle arrest at the G2/M phase. This was evidenced by flow cytometry analyses showing an accumulation of G2/M arrested cells upon treatment with the compound . Further investigations revealed that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an inhibitor of protein kinase C (PKC). A study highlighted the synthesis of novel PKC theta inhibitors derived from this compound, demonstrating its utility in drug discovery . The inhibition profile suggests that it could be effective in treating conditions where PKC is implicated.

In Vitro Studies on Enzyme Inhibition

| Enzyme Target | Inhibition (%) at 10 μM |

|---|---|

| PKC theta | 75% |

| PDE3 | 60% |

Case Studies

- Antiproliferative Activity Study : A study evaluated the efficacy of various derivatives based on 2,6-Difluoropyridine against different cancer cell lines. The results indicated that modifications to the pyridine ring significantly enhanced antiproliferative activity while maintaining low cytotoxicity towards normal cells .

- PKC Inhibition Study : Another investigation focused on the synthesis and evaluation of PKC theta inhibitors derived from 2,6-Difluoropyridine. The study found that specific substitutions on the pyridine ring led to improved selectivity and potency against PKC theta compared to other kinases .

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C6H2F2N2

- Molecular Weight : 140.09 g/mol

- CAS Number : 51991-35-6

The compound features two fluorine atoms at the 2 and 6 positions of the pyridine ring, with a cyano group at the 4 position. This unique structure contributes to its reactivity and versatility in chemical reactions.

Medicinal Chemistry

2,6-Difluoropyridine-4-carbonitrile is utilized as a building block in the synthesis of various pharmaceuticals. Its derivatives have been studied for their potential as inhibitors in several biological pathways.

Case Study: PKCθ Inhibitors

Research has demonstrated that derivatives of this compound can be synthesized to create potent inhibitors for Protein Kinase C theta (PKCθ), which is implicated in several diseases, including cancer and autoimmune disorders. The synthesis involves using cesium fluoride as a fluorination reagent, enhancing the efficiency of obtaining desired compounds with high yields .

Material Science

The optical properties of this compound derivatives have been extensively studied for applications in materials science.

Optical Properties

Research indicates that derivatives exhibit notable UV–vis absorption and fluorescence characteristics, making them suitable for photoluminescent materials. For instance, specific derivatives have shown promising results in OLED (Organic Light Emitting Diodes) applications due to their efficient light emission properties .

Synthetic Chemistry

The compound serves as a key intermediate in various synthetic pathways, particularly through nucleophilic substitution reactions.

Synthesis Techniques

A notable method for synthesizing this compound involves reacting 2,6-dichloropyridine with potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at elevated temperatures. This method allows for high yields and minimizes by-product formation .

Photopolymerization Applications

In photopolymerization processes, derivatives of this compound have been employed as sensors to monitor polymerization progress effectively.

Case Study: Photopolymerization Sensors

A study demonstrated that sensors based on 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives exhibited high sensitivity in tracking photopolymerization processes. This application significantly enhances the efficiency and control over polymer production.

Crystallography and Mechanistic Studies

X-ray crystallography has been instrumental in elucidating the structural characteristics and reaction mechanisms of derivatives of this compound.

Structural Analysis

Research utilizing X-ray crystallography has provided insights into the crystal structures of various derivatives, aiding in understanding their reactivity patterns and potential applications in synthetic chemistry.

Data Table: Summary of Applications

特性

IUPAC Name |

2,6-difluoropyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F2N2/c7-5-1-4(3-9)2-6(8)10-5/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTSBZDSBLTTBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652163 | |

| Record name | 2,6-Difluoropyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51991-35-6 | |

| Record name | 2,6-Difluoropyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。